Cassaine

説明

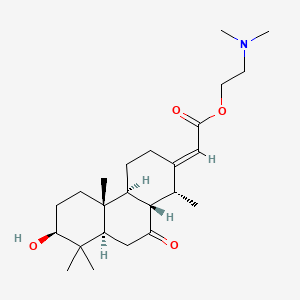

Cassaine is a tricyclic diterpenoid isolated from several plant species of the genus Erythrophleum. It has a role as a plant metabolite, a cardiotonic drug, a local anaesthetic, an antihypertensive agent, a poison and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a tricyclic diterpenoid, a tertiary amino compound, an enoate ester and an organic hydroxy compound. It derives from a hydride of a podocarpane.

作用機序

THE ERYTHROPHLEUM ALKALOID CASSAINE-HCL AND ITS METHIODINE AND ETHIODIDE EXHIBITED A POSITIVE INOTROPIC EFFECT ON STIMULATED LEFT ATRIA OF RABBITS.

This compound, an alkaloid of Erythrophleum guineense (Leguminosae) bark, is one of the few natural compounds that has a digitalis-like action on the heart muscle.

THE STRUCTURE-CARDIOTONIC AND TOXIC ACTIVITY RELATIONSHIP OF 20 ERYTHROPHLEUM ALKALOIDS WAS STUDIED IN ISOLATED RABBIT AND GUINEA PIGS PAPILLARY MUSCLE. THE PRESENCE OF A 3-OH GROUP INCREASED CARDIOTONIC ACTIVITY WHICH WAS FURTHER ENHANCED BY ESTERIFICATION.

科学的研究の応用

Cytotoxic Activity Against Cancer Cells

Cassaine and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that this compound diterpene amines exhibit potent cytotoxic activity with IC50 values ranging from 0.4 to 5.9 μM against non-small cell lung cancer cell lines, including A549 and NCI-H1975 .

Case Study: Apoptosis Induction in Leukemia Cells

A notable study highlighted the compound 3AEP (a this compound diterpenoid amide) which induced apoptosis in human leukemia HL-60 cells through the activation of caspase 3 and PARP inhibition. Molecular docking studies suggested that 3AEP binds effectively to procaspase-3 and PARP-1, showcasing its potential as a therapeutic agent for leukemia .

Anti-Angiogenic Properties

This compound has been identified as an inhibitor of tumor angiogenesis, a critical process in cancer progression. The compound 3β-acetyl-nor-erythrophlamide (3-ANE) was shown to suppress endothelial cell migration and capillary-like tube formation in human umbilical vascular endothelial cells (HUVECs) .

Traditional Medicine Applications

In traditional Chinese medicine, Erythrophleum fordii, the source of this compound, is utilized for its invigorating properties and promoting blood circulation. This historical context adds another layer to its potential applications in modern therapeutics, particularly in enhancing vascular health .

Data Summary Table

| Application Area | Compound | Cell Line/Model | Key Findings |

|---|---|---|---|

| Cytotoxic Activity | This compound Diterpene Amides | A549, NCI-H1975 | IC50: 0.4 - 5.9 μM; induces apoptosis |

| Anti-Angiogenic Effects | 3β-acetyl-nor-erythrophlamide (3-ANE) | HUVECs | Inhibits tube formation; disrupts VEGF signaling |

| Traditional Medicine | Erythrophleum fordii | Various | Used for blood circulation enhancement |

化学反応の分析

Anionic Polycyclization Approach

An alternative synthesis leverages anionic polycyclization to assemble the tricyclic framework from (+)-carvone :

-

Substrate Preparation : Functionalization of (+)-carvone fixes stereochemistry.

-

Cyclization : Reaction of a substituted 2-(methoxycarbonyl)cyclohex-2-en-1-one with 1-phenylsulfinyl-3-penten-2-one under basic conditions forms the tricycle.

-

Functionalization : Sequential transformations (e.g., hydroboration, methylation, carbonylative coupling) finalize the cassaine structure .

Table 2: Anionic Polycyclization Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | −78°C to 25°C |

| Base | LDA |

| Solvent | THF |

| Yield (Tricycle) | 65% |

Radical Scavenging Mechanisms

Computational studies reveal this compound’s antioxidant activity via formal hydrogen transfer (FHT) and radical adduct formation (RAF) pathways :

-

FHT Mechanism : Hydrogen abstraction from this compound’s C-14 methyl group by HOO- radicals (activation energy: 8.2 kcal/mol).

-

RAF Mechanism : Radical addition at the C-3 acetyl group (activation energy: 5.4 kcal/mol).

-

Preference : RAF dominates due to lower energy barriers and stabilization via H-bonding with the C-4 methoxycarbonyl group .

Table 3: Comparative Reaction Pathways for HOO- Scavenging

| Pathway | Activation Energy (kcal/mol) | Preferred Site |

|---|---|---|

| FHT | 8.2 | C-14 Methyl |

| RAF | 5.4 | C-3 Acetyl |

Cytotoxic Activity and Molecular Interactions

This compound derivatives induce apoptosis via caspase-3 activation and PARP-1 inhibition . Key interactions include:

特性

CAS番号 |

468-76-8 |

|---|---|

分子式 |

C24H39NO4 |

分子量 |

405.6 g/mol |

IUPAC名 |

2-(dimethylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8aR,10aS)-7-hydroxy-1,4b,8,8-tetramethyl-10-oxo-1,3,4,4a,5,6,7,8a,9,10a-decahydrophenanthren-2-ylidene]acetate |

InChI |

InChI=1S/C24H39NO4/c1-15-16(13-21(28)29-12-11-25(5)6)7-8-17-22(15)18(26)14-19-23(2,3)20(27)9-10-24(17,19)4/h13,15,17,19-20,22,27H,7-12,14H2,1-6H3/b16-13+/t15-,17-,19-,20-,22-,24+/m0/s1 |

InChIキー |

GMHWATCMBXIANN-IOJUAHGHSA-N |

SMILES |

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C |

異性体SMILES |

C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)OCCN(C)C)[C@]3(CC[C@@H](C([C@@H]3CC2=O)(C)C)O)C |

正規SMILES |

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2=O)(C)C)O)C |

外観 |

Solid powder |

Color/Form |

GLOSSY FLAKES FROM ETHER |

melting_point |

142.5 °C |

Key on ui other cas no. |

468-76-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

33445-03-3 (hydrochloride) |

賞味期限 |

>3 years if stored properly |

溶解性 |

SOL IN METHANE, ETHANOL, ACETONE, ACETIC ACID, CHLOROFORM, ETHER, BENZENE |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

cassaine cassaine hydrochloride cassaine sulfate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。